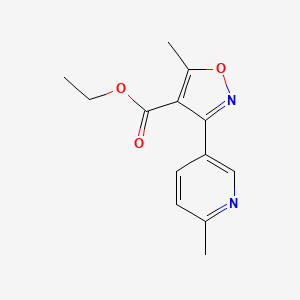
Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with suitable dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another approach includes the reaction of alkynes in the presence of catalysts such as 18-crown-6, potassium carbonate, and toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.
Scientific Research Applications
Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a potential bioactive molecule.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, isoxazole derivatives are known to act as inhibitors of certain enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
Methylisoxazole: A derivative with a methyl group attached to the isoxazole ring.
Pyridylisoxazole: A compound with a pyridine ring fused to the isoxazole ring.
Uniqueness
Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the pyridyl moiety, enhances its potential for diverse applications in research and industry.
Biological Activity
Ethyl 5-methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of Isoxazole Compounds
Isoxazole derivatives are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds have been extensively studied for their potential therapeutic applications due to their ability to interact with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Binding : The compound can bind with high affinity to multiple receptors, influencing various signaling pathways.
- Gene Expression Modulation : It affects the expression of genes related to inflammatory responses, leading to decreased production of pro-inflammatory cytokines.
Biological Activities
The compound has demonstrated a range of biological activities, which can be summarized as follows:
Case Studies
- Antiviral Activity : A study investigated the antiviral properties of various isoxazole derivatives, including this compound. The compound exhibited significant inhibition of viral replication in Vero cells infected with HSV-1 and other viruses. The half-maximal effective concentration (EC50) values were determined, showing promising antiviral efficacy compared to standard antiviral agents .
- Anti-inflammatory Effects : Research focused on the anti-inflammatory properties of the compound demonstrated its ability to reduce levels of inflammatory markers in vitro. The study highlighted the compound's role in downregulating NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
- Antimicrobial Efficacy : In a comparative study against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-4-17-13(16)11-9(3)18-15-12(11)10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3 |
InChI Key |
LJPRKHFGFFCUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CN=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















